

Spectroscopic comparison of 1-(5-Methylisoxazol-4-yl)ethanone with its regioisomers

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Compound of Interest

Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

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A Spectroscopic Showdown: Unmasking the Regioisomers of Acetyl-5-Methylisoxazole

A detailed comparative analysis of **1-(5-Methylisoxazol-4-yl)ethanone** and its regioisomers, 1-(3-Methylisoxazol-4-yl)ethanone and 1-(4-Methylisoxazol-5-yl)ethanone, reveals distinct spectroscopic fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for their analysis.

The subtle shift in the placement of the methyl and acetyl groups around the isoxazole core in these regioisomers gives rise to discernible differences in their spectroscopic properties. Understanding these variations is paramount for chemists to confirm the regioselectivity of synthetic routes and to ensure the purity of these valuable building blocks in medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three regioisomers, highlighting the diagnostic differences between them.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm) - Isoxazole-H	δ (ppm) - Isoxazole-CH ₃	δ (ppm) - COCH ₃
1-(5-Methylisoxazol-4-yl)ethanone	8.49 (s)	2.75 (s)	2.50 (s)
1-(3-Methylisoxazol-4-yl)ethanone	8.85 (s)	2.45 (s)	2.55 (s)
1-(4-Methylisoxazol-5-yl)ethanone	8.05 (s)	2.52 (s)	2.65 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm) - C=O	δ (ppm) - Isoxazole Quaternary C	δ (ppm) - Isoxazole CH	δ (ppm) - Isoxazole- CH ₃	δ (ppm) - COCH ₃
1-(5-Methylisoxazol-4-yl)ethanone	195.2	170.1, 115.8	159.5	12.4	29.8
1-(3-Methylisoxazol-4-yl)ethanone	194.8	161.2, 117.5	156.8	11.9	30.1
1-(4-Methylisoxazol-5-yl)ethanone	192.5	165.4, 119.2	158.7	10.8	28.5

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Compound	ν (cm ⁻¹) - C=O Stretch	ν (cm ⁻¹) - C=N Stretch	ν (cm ⁻¹) - Ring Vibrations
1-(5-Methylisoxazol-4-yl)ethanone	~1695	~1580	~1450, 1360
1-(3-Methylisoxazol-4-yl)ethanone	~1700	~1590	~1445, 1365
1-(4-Methylisoxazol-5-yl)ethanone	~1690	~1575	~1455, 1355

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
1-(5-Methylisoxazol-4-yl)ethanone	C ₆ H ₇ NO ₂ ^[1]	125.13 ^[1]	125 (M+), 110, 82, 43
1-(3-Methylisoxazol-4-yl)ethanone	C ₆ H ₇ NO ₂	125.13	125 (M+), 110, 82, 43
1-(4-Methylisoxazol-5-yl)ethanone	C ₆ H ₇ NO ₂	125.13	125 (M+), 110, 82, 43

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of **1-(5-Methylisoxazol-4-yl)ethanone** and its regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy^[2]

- Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.00 ppm).

- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Objective: To identify characteristic functional group vibrations.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compounds.
- Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Sample Preparation: For EI, introduce a small amount of the solid sample directly into the ion source. For ESI, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol

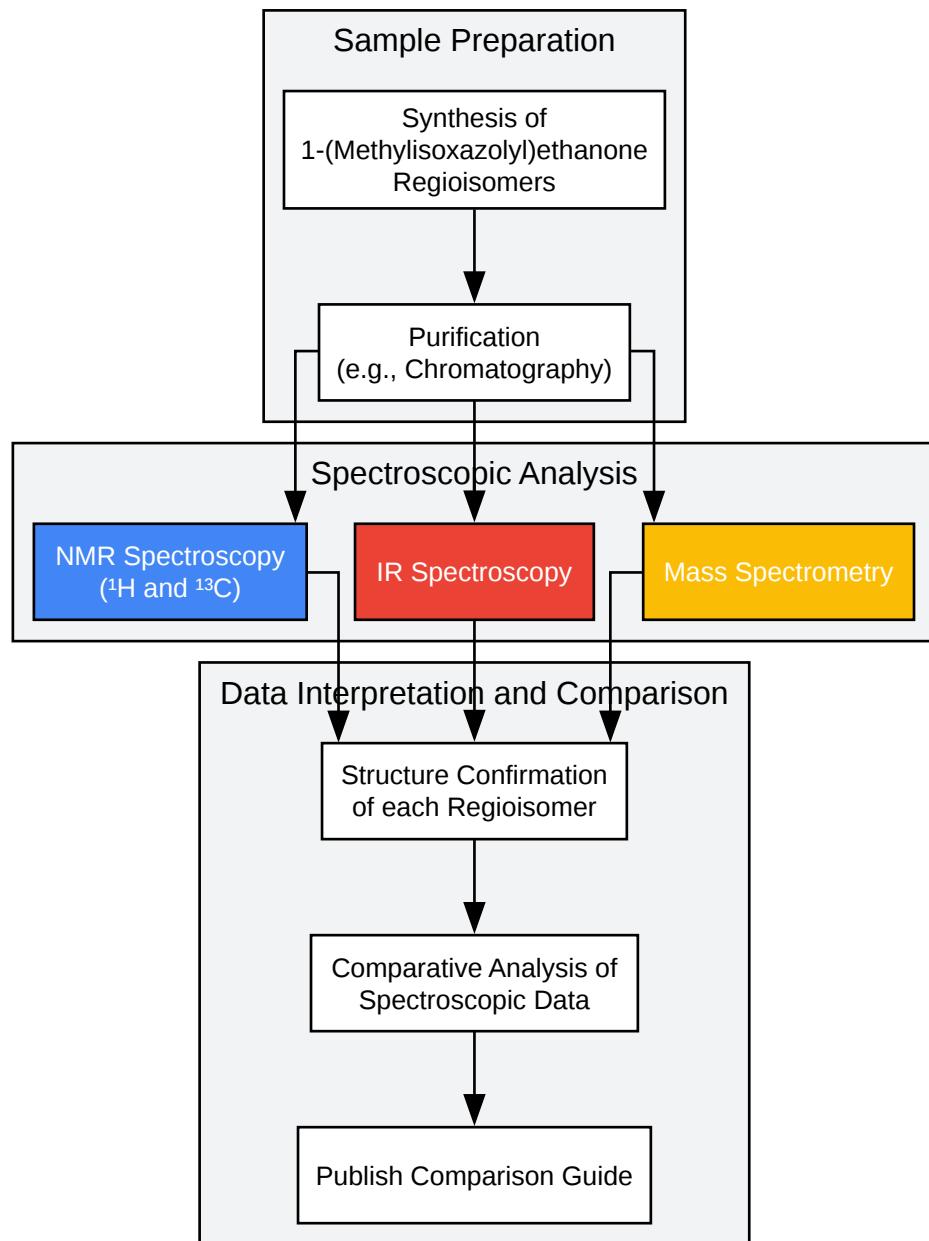
or acetonitrile).

- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isoxazole regioisomers.

Workflow for Spectroscopic Comparison of Isoxazole Regioisomers

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Comparison*

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic data and methodologies to confidently distinguish between the regioisomers of acetyl-methylisoxazole. The distinct spectral features

outlined herein serve as a reliable reference for the synthesis, characterization, and quality control of these important chemical entities.

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References

- 1. chemscene.com [chemscene.com]
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